molecular formula C16H13BrN2O2 B13968414 Methyl 1-((5-bromopyridin-2-YL)methyl)-1H-indole-7-carboxylate

Methyl 1-((5-bromopyridin-2-YL)methyl)-1H-indole-7-carboxylate

Cat. No.: B13968414
M. Wt: 345.19 g/mol
InChI Key: YAIIYCKPMGNWKT-UHFFFAOYSA-N
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Description

Methyl 1-((5-bromopyridin-2-yl)methyl)-1H-indole-7-carboxylate is a heterocyclic compound featuring an indole core substituted at the 1-position with a 5-bromopyridin-2-ylmethyl group and at the 7-position with a methyl ester. Its synthesis typically involves alkylation of methyl 1H-indole-7-carboxylate with a 5-bromopyridin-2-ylmethyl electrophile under basic conditions. For example, potassium tert-butoxide facilitates the coupling of methyl 1H-indole-7-carboxylate with a brominated pyridinylmethyl intermediate, yielding the target compound after purification via silica gel chromatography .

This structural framework is common in medicinal chemistry intermediates, particularly for targeting enzymes or receptors requiring aromatic and hydrogen-bonding interactions.

Properties

Molecular Formula

C16H13BrN2O2

Molecular Weight

345.19 g/mol

IUPAC Name

methyl 1-[(5-bromopyridin-2-yl)methyl]indole-7-carboxylate

InChI

InChI=1S/C16H13BrN2O2/c1-21-16(20)14-4-2-3-11-7-8-19(15(11)14)10-13-6-5-12(17)9-18-13/h2-9H,10H2,1H3

InChI Key

YAIIYCKPMGNWKT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1N(C=C2)CC3=NC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis generally involves the N-alkylation of a methyl 1H-indole-7-carboxylate core with a bromomethyl-substituted pyridine derivative, specifically 5-bromopyridin-2-ylmethyl bromide or related intermediates. The key step is the nucleophilic substitution on the bromomethyl group by the indole nitrogen, typically under basic conditions.

Detailed Synthetic Route

Step 1: Preparation of Methyl 1H-indole-7-carboxylate

  • Commercially available methyl 1H-indole-7-carboxylate or its close analogs can be used as the starting material.
  • Alternatively, indole-7-carboxylic acid can be esterified by refluxing with methanol in the presence of a catalytic amount of sulfuric acid to yield the methyl ester in high yields (~90%).

Step 2: N-Alkylation with 5-Bromopyridin-2-ylmethyl Bromide

  • The indole nitrogen is deprotonated using a strong base such as sodium hydride (NaH) in a polar aprotic solvent like N,N-dimethylformamide (DMF).
  • The reaction is typically performed at low temperatures (0–20 °C) to control reactivity and avoid side reactions.
  • After deprotonation, 5-bromopyridin-2-ylmethyl bromide is added, and the mixture is stirred at room temperature for about 30 minutes to 1 hour to allow nucleophilic substitution, forming this compound.

Step 3: Workup and Purification

  • The reaction mixture is quenched with ammonium chloride solution and extracted with an organic solvent such as ether.
  • The organic layers are combined, washed with water and brine to remove inorganic residues.
  • The crude product is purified by flash chromatography on silica gel using appropriate eluents (e.g., ethyl acetate/hexane mixtures) to afford the pure compound.

Alternative and Related Synthetic Approaches

  • Hydrocarbon carbonylation methods catalyzed by transition metals (e.g., palladium dichloride) under carbon monoxide atmosphere have been reported for the preparation of indoline-7-carboxylate esters, which are structurally related compounds. This method uses indoline derivatives and alcohols as substrates and offers mild reaction conditions with high yields and purity.
  • Esterification of carboxylic acid precursors with substituted pyridinol derivatives using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature is a common method to prepare related indole-pyridine esters.
  • N-alkylation reactions using other alkyl halides (benzyl, allyl, propargyl bromides) under similar basic conditions in DMF have been extensively documented for indole derivatives, suggesting the robustness of this approach for diverse substitutions.

Reaction Conditions and Optimization

Parameter Typical Condition Notes
Base Sodium hydride (NaH) 60% w/w dispersion in mineral oil commonly used
Solvent N,N-Dimethylformamide (DMF) Polar aprotic solvent, stabilizes anions
Temperature 0–20 °C during base addition, then RT Controls side reactions, improves selectivity
Reaction Time 0.5 to 1 hour Sufficient for complete alkylation
Quenching Agent Ammonium chloride solution Neutralizes excess base
Workup Ether extraction, water/brine washing Removes inorganic impurities
Purification Flash chromatography on silica gel Yields high purity product

Structural Characterization

  • The product is typically characterized by Nuclear Magnetic Resonance (NMR) spectroscopy, including ^1H and ^13C NMR, confirming the presence of the indole moiety, bromopyridine substituent, and methyl ester group.
  • Mass spectrometry (MS) confirms the molecular weight near 368.25 g/mol.
  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) can be used to assess purity.
  • Single-crystal X-ray diffraction data for related methyl indole carboxylates provide detailed atomic coordinates and confirm molecular geometry.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield & Notes References
N-Alkylation with bromomethyl pyridine Methyl 1H-indole-7-carboxylate, NaH, 5-bromopyridin-2-ylmethyl bromide DMF, 0–20 °C then RT, 0.5–1 h Good yield, requires chromatographic purification
Transition metal-catalyzed carbonylation Indoline derivative, alcohol, PdCl2 catalyst, CO gas Toluene, 110 °C, 24 h High yield, mild conditions, green chemistry
Esterification with substituted pyridinol Carboxylic acid, 5-bromo-3-pyridinol, EDC, DMAP CH2Cl2, RT, 12 h Moderate to excellent yields, air stable esters

Chemical Reactions Analysis

Types of Reactions

Methyl 1-((5-bromopyridin-2-YL)methyl)-1H-indole-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can replace the bromine atom under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Methyl 1-((5-bromopyridin-2-YL)methyl)-1H-indole-7-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism by which Methyl 1-((5-bromopyridin-2-YL)methyl)-1H-indole-7-carboxylate exerts its effects involves interaction with specific molecular targets. The indole and pyridine rings can interact with various enzymes and receptors, influencing biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Positional Isomers: Methyl 7-Bromo-1H-Indole-5-Carboxylate

Key Differences :

  • Substituent Positions : The ester group is at the indole’s 5-position instead of 7, and the bromine is on the indole ring rather than the pyridine moiety.
  • Molecular Formula: C₁₀H₈BrNO₂ vs. C₁₅H₁₁BrN₂O₂ for the target compound.
  • Synthetic Utility : Methyl 7-bromo-1H-indole-5-carboxylate serves as a precursor for Suzuki couplings or nucleophilic substitutions, whereas the target compound’s bromopyridine group is more suited for metal-catalyzed cross-couplings (e.g., Buchwald–Hartwig amination) .

Table 1: Comparison of Positional Isomers

Property Target Compound Methyl 7-Bromo-1H-Indole-5-Carboxylate
Molecular Formula C₁₅H₁₁BrN₂O₂ C₁₀H₈BrNO₂
Substituent Positions Indole-7-COOCH₃; Pyridine-5-Br Indole-5-COOCH₃; Indole-7-Br
Key Reactivity Halogen bonding (Br) Electrophilic substitution (Br)
Synthetic Applications Enzyme inhibitor scaffolds Cross-coupling intermediates

Pyridinylmethyl vs. Nitrobenzyl/Aminobenzyl Derivatives

Example Compounds :

  • Methyl 1-[(3-Nitrophenyl)methyl]-1H-Indole-7-carboxylate (14) : Synthesized via NaH-mediated alkylation of methyl indole-7-carboxylate with 3-nitrobenzoyl chloride .
  • Methyl 1-[(3-Aminophenyl)methyl]-1H-Indole-7-carboxylate (15): Derived from the reduction of the nitro group in compound 14 using SnCl₂/HCl .

Key Comparisons :

  • Electronic Effects: The nitro group (−NO₂) is strongly electron-withdrawing, while the amino group (−NH₂) is electron-donating.
  • Biological Relevance: Nitro and amino groups are often used to modulate pharmacokinetics (e.g., solubility, metabolic stability), whereas bromine in the target compound may enhance target binding via hydrophobic interactions .

Table 2: Substituent-Dependent Properties

Compound Substituent Key Properties
Target Compound 5-Bromopyridin-2-yl Halogen bonding, steric bulk
Methyl 1-[(3-Nitrophenyl)methyl]... (14) 3-Nitrobenzyl Electron-withdrawing, redox-active
Methyl 1-[(3-Aminophenyl)methyl]... (15) 3-Aminobenzyl Electron-donating, hydrogen-bond donor

Piperidinylpyridinylmethyl Analog

Example Compound : Methyl 1-[(6-Piperidin-1-ylpyridin-3-yl)methyl]-1H-indole-7-carboxylate .

  • Structural Contrast : Replaces the 5-bromo substituent with a piperidine ring at the pyridine’s 6-position.

Implications for Structure-Activity Relationships (SAR)

  • Position of Ester Group : Moving the ester from indole-5 to indole-7 (cf. ) may alter π-stacking interactions in enzyme-binding pockets.
  • Halogen vs. Nitrogenous Groups: Bromine’s hydrophobicity and halogen bonding contrast with the hydrogen-bond donor/acceptor properties of amino/nitro groups.
  • Pyridine vs.

Biological Activity

Methyl 1-((5-bromopyridin-2-YL)methyl)-1H-indole-7-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including antiproliferative effects, antibacterial properties, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C14H12BrN3O2
  • Molecular Weight : 336.17 g/mol
  • IUPAC Name : this compound

This compound integrates an indole framework with a brominated pyridine moiety, which is significant for its biological interactions.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative activity of various indole derivatives, including those with pyridine substitutions. For example, compounds similar to this compound have demonstrated significant activity against various cancer cell lines.

IC50 Values

The effectiveness of these compounds is often measured by their IC50 values, which indicate the concentration required to inhibit cell growth by 50%. A study reported that certain derivatives exhibited IC50 values as low as 0.0046mM0.0046\,\text{mM} against MDA-MB-231 breast cancer cells, showcasing strong antiproliferative properties .

CompoundCell LineIC50 (mM)
Derivative AMDA-MB-2310.0046
Derivative BHeLa0.021
Derivative CPC30.058

Antibacterial Activity

The compound's antibacterial properties have also been investigated. Similar indole derivatives have shown promising results against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC)

The MIC values for related compounds indicate their effectiveness in inhibiting bacterial growth:

CompoundBacterial StrainMIC (mg/mL)
Compound XE. coli0.0195
Compound YS. aureus0.0048
Compound ZC. albicans0.039

These findings suggest that this compound may possess significant antibacterial activity, potentially making it a candidate for further development in antimicrobial therapies .

Apoptosis Induction

Research indicates that indole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins . The presence of the brominated pyridine moiety may enhance these effects by increasing cellular uptake or altering signaling pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The bromine atom on the pyridine ring and the carboxylate group play crucial roles in its interaction with biological targets.

Study on Anticancer Activity

In a specific case study involving a series of indole derivatives, the compound displayed notable cytotoxicity against several cancer cell lines, including breast and prostate cancers. The study emphasized the importance of substituents on the indole ring in enhancing biological activity .

Investigation into Antimicrobial Efficacy

Another investigation focused on the antimicrobial potential of similar compounds revealed that modifications to the indole structure significantly impacted their efficacy against various pathogens. The study concluded that further exploration into this class of compounds could yield new antibiotics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Methyl 1-((5-bromopyridin-2-YL)methyl)-1H-indole-7-carboxylate?

  • Answer : The synthesis typically involves sequential functionalization of the indole and pyridine moieties. A common approach includes:

  • Step 1 : Alkylation of the indole nitrogen using 5-bromo-2-(bromomethyl)pyridine under basic conditions (e.g., NaH in DMF) to introduce the pyridinylmethyl group.
  • Step 2 : Esterification at the indole 7-position using methyl chloroformate or dimethyl carbonate in the presence of a base like triethylamine.
  • Key Considerations : Protecting groups may be required to avoid side reactions, and reaction temperatures (e.g., 0–60°C) influence regioselectivity. Post-synthesis purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. Which analytical techniques are critical for confirming the structural identity of this compound?

  • Answer : A combination of spectroscopic and crystallographic methods is essential:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR verify substituent positions (e.g., methyl ester resonance at δ ~3.9 ppm, pyridinylmethyl protons at δ ~4.8–5.2 ppm) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, as seen in related indole carboxylates where crystal packing confirms substituent orientation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula, particularly for bromine isotope patterns .

Q. What purification strategies are effective for isolating high-purity batches of this compound?

  • Answer :

  • Recrystallization : Solvent pairs like dichloromethane/hexane or methanol/water yield high-purity crystals, especially after initial column chromatography .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves trace impurities, ensuring >98% purity for biological assays .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the alkylation of the indole nitrogen?

  • Answer : Yield optimization involves:

  • Catalyst Screening : Transition metal catalysts (e.g., Pd for cross-coupling) or phase-transfer agents improve efficiency in heteroaromatic alkylation.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the indole nitrogen, while additives like KI accelerate bromide displacement.
  • Temperature Control : Lower temperatures (0–25°C) minimize side reactions, as evidenced in analogous indole functionalization studies .

Q. How should discrepancies in spectroscopic data between synthetic batches be addressed?

  • Answer : Contradictions often arise from regioisomers or residual solvents. Mitigation strategies include:

  • 2D NMR (COSY, NOESY) : Distinguishes between N1- vs. N3-alkylation on the indole core.
  • Elemental Analysis : Confirms stoichiometric ratios of C, H, N, and Br to rule out impurities.
  • Thermogravimetric Analysis (TGA) : Detects solvent/moisture retention that may skew melting points or NMR signals .

Q. What computational approaches predict the reactivity of the bromine atom in further functionalization?

  • Answer :

  • Density Functional Theory (DFT) : Calculates electrophilic aromatic substitution (EAS) activation energies to identify optimal sites for bromine displacement (e.g., Suzuki coupling at the pyridine 5-position).
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich regions susceptible to nucleophilic attack, guiding catalyst selection for cross-coupling reactions .

Q. How can the compound’s potential as a kinase inhibitor be evaluated experimentally?

  • Answer :

  • In Vitro Kinase Assays : Use ATP-competitive binding assays (e.g., ADP-Glo™) with recombinant kinases (e.g., Aurora kinase, FLT3) to measure IC50_{50} values.
  • Structure-Activity Relationship (SAR) Studies : Modify the pyridine or indole substituents and correlate changes with inhibitory activity, as demonstrated for bisindolylmaleimide analogs .
  • Molecular Docking : Simulate binding poses in kinase active sites (e.g., using AutoDock Vina) to prioritize synthetic targets .

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